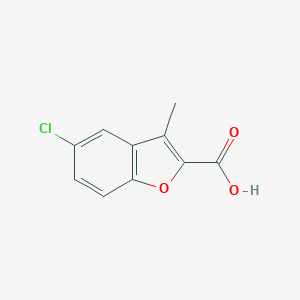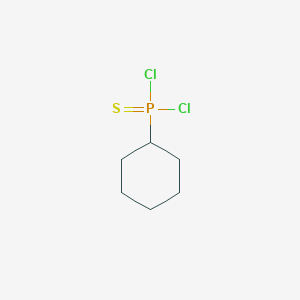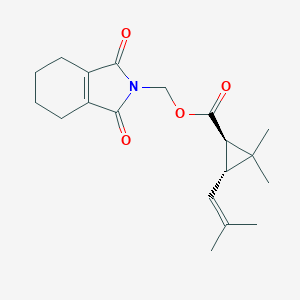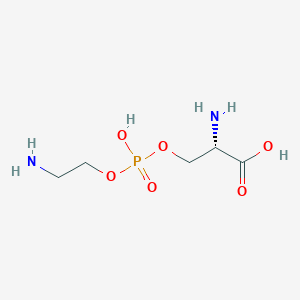
L-Serine-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine-phosphoethanolamine is a compound with the molecular formula C5H13N2O6P. It is the L-enantiomer of serine phosphoethanolamine and plays a significant role in various biochemical processes. This compound is involved in the synthesis of phospholipids, which are essential components of cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Serine-phosphoethanolamine can be synthesized through enzymatic reactions. One common method involves the enzyme serine-phosphoethanolamine synthase, which catalyzes the reaction between CDP-ethanolamine and L-serine to produce CMP and this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of phosphoserine derivatives, while reduction can produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
L-Serine-phosphoethanolamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phospholipids and other complex molecules.
Biology: It plays a crucial role in cell membrane formation and function, making it essential for studying cellular processes.
Wirkmechanismus
L-Serine-phosphoethanolamine exerts its effects through several molecular targets and pathways. It is involved in the synthesis of phospholipids, which are essential for cell membrane integrity and function. The compound acts as a precursor for the formation of sphingolipids and glycerophospholipids, which are crucial for neural differentiation and survival . Additionally, this compound regulates the release of cytokines in the brain, promoting neuroprotection and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
L-Serine-phosphoethanolamine can be compared with other similar compounds, such as:
Phosphorylethanolamine: This compound is also involved in the synthesis of phospholipids but lacks the serine moiety, making it less versatile in biochemical processes.
This compound is unique due to its dual role in both serine and ethanolamine metabolism, making it a critical component in various biochemical pathways .
Eigenschaften
CAS-Nummer |
1186-34-1 |
|---|---|
Molekularformel |
C5H13N2O6P |
Molekulargewicht |
228.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
UQDJGEHQDNVPGU-BYPYZUCNSA-N |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N |
Isomerische SMILES |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
Kanonische SMILES |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |
melting_point |
142-143°C |
Physikalische Beschreibung |
Solid |
Synonyme |
serine ethanolamine phosphate serine ethanolamine phosphate, (D)-isomer serine ethanolamine phosphodieste |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


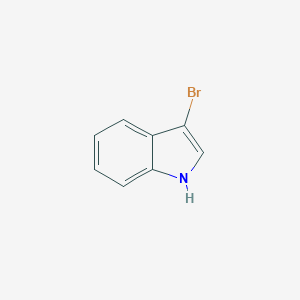
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
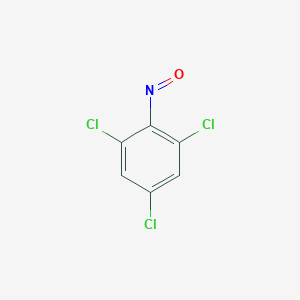
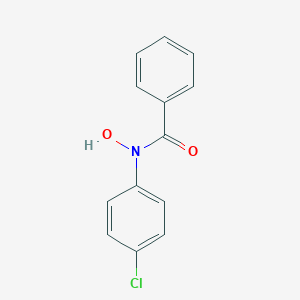
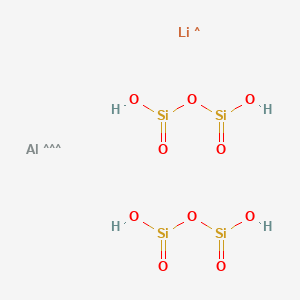
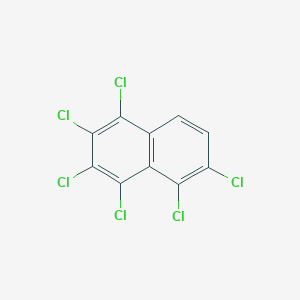
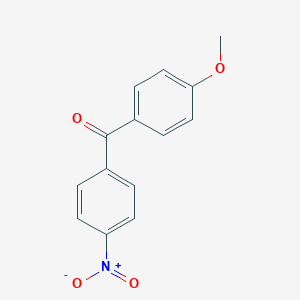
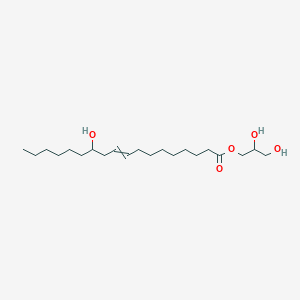
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
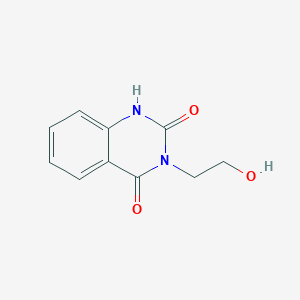
![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one](/img/structure/B74577.png)
